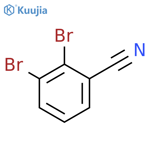

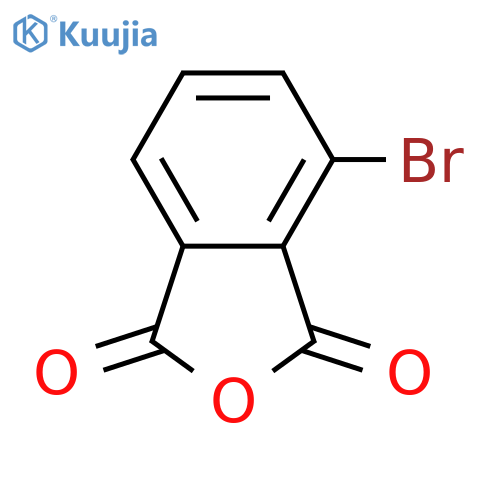

Cas no 82-73-5 (4-Bromoisobenzofuran-1,3-dione)

4-Bromoisobenzofuran-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 4-Bromoisobenzofuran-1,3-dione

- 5-Bromo-1,3-dihydro-2-benzofuran-1,3-dione

- 1,3-ISOBENZOFURANDIONE,5-BROMO-

- 3-Bromophthalic anhydride

- 4-bromo-1,3-Isobenzofurandione

- 4-BROMOPHTHALIC ANHYDRIDE

- SY010203

- FT-0649268

- 82-73-5

- DTXSID201002366

- 1,3-Isobenzofurandione, 4-bromo-

- NSC 508895

- B4061

- AQBFKBMMIDHCFS-UHFFFAOYSA-N

- Phthalic anhydride, 3-bromo-

- EN300-254308

- CS-0094052

- SCHEMBL550679

- MFCD09800402

- 4-bromo-isobenzofuran-1,3-dione

- bromophthalic anhydride

- Bromophtalic anhydride

- 4-bromo-1,3-dihydro-2-benzofuran-1,3-dione

- AKOS015920235

- NSC-508895

- AMY36985

- 4-bromo-2-benzofuran-1,3-dione

- FS-2185

- NSC508895

- 4-Bromo-1,3-isobenzofurandione (ACI)

- Phthalic anhydride, 3-bromo- (8CI)

- DA-16712

-

- MDL: MFCD09800402

- インチ: 1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H

- InChIKey: AQBFKBMMIDHCFS-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=C(C=CC=2)Br)C(=O)O1

計算された属性

- せいみつぶんしりょう: 225.927

- どういたいしつりょう: 225.927

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 43.4A^2

- ぶんしりょう: 227.01

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.911

- ゆうかいてん: 132-134 ºC

- ふってん: 363.2ºC at 760 mmHg

- フラッシュポイント: 173.5ºC

- 屈折率: 1.651

- LogP: 1.75970

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-Bromoisobenzofuran-1,3-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Room temperature

4-Bromoisobenzofuran-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0357-50G |

4-bromoisobenzofuran-1,3-dione |

82-73-5 | 97% | 50g |

¥ 1,471.00 | 2023-04-13 | |

| Key Organics Ltd | FS-2185-5G |

3-Bromophthalic anhydride |

82-73-5 | >90% | 5g |

£124.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164692-5g |

4-Bromoisobenzofuran-1,3-dione |

82-73-5 | 97% | 5g |

¥236.00 | 2024-07-28 | |

| Enamine | EN300-254308-0.5g |

4-bromo-1,3-dihydro-2-benzofuran-1,3-dione |

82-73-5 | 95% | 0.5g |

$39.0 | 2024-06-19 | |

| Enamine | EN300-254308-100.0g |

4-bromo-1,3-dihydro-2-benzofuran-1,3-dione |

82-73-5 | 95% | 100.0g |

$1096.0 | 2024-06-19 | |

| abcr | AB283631-10g |

4-Bromo-isobenzofuran-1,3-dione, 97%; . |

82-73-5 | 97% | 10g |

€113.80 | 2024-04-15 | |

| Ambeed | A172527-25g |

4-Bromoisobenzofuran-1,3-dione |

82-73-5 | 97% | 25g |

$117.0 | 2025-02-24 | |

| Enamine | EN300-254308-100g |

4-bromo-1,3-dihydro-2-benzofuran-1,3-dione |

82-73-5 | 95% | 100g |

$1096.0 | 2023-09-14 | |

| eNovation Chemicals LLC | Y1195526-25g |

3-Bromophthalic Anhydride |

82-73-5 | 98% | 25g |

$100 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0357-5G |

4-bromoisobenzofuran-1,3-dione |

82-73-5 | 97% | 5g |

¥ 231.00 | 2023-04-13 |

4-Bromoisobenzofuran-1,3-dione 合成方法

ごうせいかいろ 1

1.2 1 h, -40 °C

ごうせいかいろ 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

2.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ; 1 h, reflux; cooled

ごうせいかいろ 3

2.1 Reagents: Acetic anhydride ; 2 h, reflux

ごうせいかいろ 4

2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)

3.1 Reagents: Acetic anhydride

4-Bromoisobenzofuran-1,3-dione Raw materials

4-Bromoisobenzofuran-1,3-dione Preparation Products

4-Bromoisobenzofuran-1,3-dione 関連文献

-

1. Preparation of 3-imino-2-en-1-ones from 2-aralkylisoxazolium saltsChoji Kashima,Yoshihiko Tsuda,Satoshi Imada,Takehiko Nishio J. Chem. Soc. Perkin Trans. 1 1980 1866

-

2. LV.—The Friedel-Crafts' reaction. Part II. Migration of halogen atoms in the benzene nucleusMaurice Copisarow J. Chem. Soc. Trans. 1921 119 442

-

Ryoji Orita,Marius Franckevi?ius,Aurimas Vy?niauskas,Vidmantas Gulbinas,Haruki Sugiyama,Hidehiro Uekusa,Kenta Kanosue,Ryohei Ishige,Shinji Ando Phys. Chem. Chem. Phys. 2018 20 16033

-

Jakob Kljun,Maja Anko,Katja Traven,Ma?a Sinreih,Renata Pavli?,?pela Per?i?,?iga Ude,Elisa Esteve Codina,Jure Stojan,Tea Lani?nik Ri?ner,Iztok Turel Dalton Trans. 2016 45 11791

-

6. Absorption spectra, in aqueous solution, of co-ordination compounds of chromium and cobaltAlfred Mead Trans. Faraday Soc. 1934 30 1052

-

7. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systemsGiuseppe Bartoli,Rino Leardini,Alessandro Medici,Goffredo Rosini J. Chem. Soc. Perkin Trans. 1 1978 692

-

Jinmao You,Jing You,Wenjian Lao,Guojun Wang,Xianglan Jia Analyst 1999 124 281

-

Manishkumar R. Shimpi,Scott L. Childs,Dan Bostr?m,Sitaram P. Velaga CrystEngComm 2014 16 8984

-

Jakob Kljun,Maja Anko,Katja Traven,Ma?a Sinreih,Renata Pavli?,?pela Per?i?,?iga Ude,Elisa Esteve Codina,Jure Stojan,Tea Lani?nik Ri?ner,Iztok Turel Dalton Trans. 2016 45 11791

4-Bromoisobenzofuran-1,3-dioneに関する追加情報

Comprehensive Guide to 4-Bromoisobenzofuran-1,3-dione (CAS No. 82-73-5): Properties, Applications, and Industry Insights

4-Bromoisobenzofuran-1,3-dione (CAS No. 82-73-5), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural features. This brominated isobenzofuran derivative serves as a versatile intermediate in synthesizing complex molecules, particularly in the development of fluorescent dyes, polymeric materials, and bioactive compounds. Its molecular formula C8H3BrO3 and distinct 1,3-dione moiety enable diverse chemical modifications, making it valuable for cross-coupling reactions and heterocyclic synthesis.

Recent advancements in organic electronics have highlighted the role of 4-Bromoisobenzofuran-1,3-dione in designing electron-deficient building blocks for organic semiconductors. Researchers are exploring its potential in OLED materials and photovoltaic devices, where its bromine substituent facilitates precise molecular engineering. The compound's thermal stability (decomposing at ~250°C) and solubility in common organic solvents like DMF and dichloromethane further enhance its laboratory utility.

In pharmaceutical contexts, this isobenzofuran-1,3-dione derivative acts as a precursor for phthalimide-based drugs. Its reactivity with amines enables the construction of N-substituted phthalimides, which show promise in anti-inflammatory and antimicrobial applications. A 2023 study published in European Journal of Medicinal Chemistry demonstrated derivatives of 82-73-5 exhibiting COX-2 inhibitory activity, aligning with current trends in targeted drug design.

The synthesis of 4-Bromoisobenzofuran-1,3-dione typically involves bromination of isobenzofuran-1,3-dione using N-bromosuccinimide (NBS) under controlled conditions. Analytical characterization via HPLC (typically >98% purity) and NMR spectroscopy (showing characteristic peaks at δ 7.8-8.2 ppm for aromatic protons) ensures quality control. Storage recommendations include protection from light in amber glass containers at 2-8°C to prevent degradation.

Environmental considerations for CAS 82-73-5 emphasize proper waste management due to its persistent organic pollutant potential. Modern green chemistry approaches explore catalytic bromination methods to reduce byproducts. Industry demand has grown steadily (CAGR 4.2% from 2020-2025) driven by agrochemical intermediates and advanced material synthesis needs.

Frequently asked questions about 4-Bromoisobenzofuran-1,3-dione include its compatibility with Pd-catalyzed reactions (excellent for Suzuki couplings), alternatives to brominated versions (chloro- or fluoro- analogs), and safety data (LD50 >2000 mg/kg in rodents). Recent patent filings (e.g., WO2023056321) highlight novel applications in bioconjugation chemistry for antibody-drug conjugates.

Emerging research explores the compound's role in metal-organic frameworks (MOFs) for gas storage and its derivatization into photoactive compounds for photodynamic therapy. As analytical techniques advance, studies utilizing cryo-EM and machine learning-assisted synthesis are uncovering new reactivity patterns for this multifunctional scaffold.

82-73-5 (4-Bromoisobenzofuran-1,3-dione) 関連製品

- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)

- 2172495-08-6(ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)

- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)

- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)

- 1482636-30-5(Cyclohexane, 1-(bromomethyl)-1-propyl-)

- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)

- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)

- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)

- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)

- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)